molecular formula C19H24N4O5S B255715 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide

Cat. No. B255715
M. Wt: 420.5 g/mol
InChI Key: DTLWRBYTOFBODM-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide is a thiazolidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide has shown potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer, antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory and antimicrobial activities. Additionally, this compound has been shown to modulate various enzymes involved in cellular processes, such as cyclooxygenase-2 and matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways and enzymes involved in cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide include the development of more efficient synthesis methods, the investigation of its potential as a diagnostic agent for Alzheimer's disease, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide can be synthesized using different methods, including the condensation reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate and subsequent cyclization with chloroacetyl chloride. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with chloroacetyl chloride and subsequent cyclization with N-methylpiperazine.

properties

Product Name

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C19H24N4O5S/c1-21-6-8-22(9-7-21)20-17(24)12-23-18(25)16(29-19(23)26)11-13-4-5-14(27-2)15(10-13)28-3/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24)/b16-11-

InChI Key

DTLWRBYTOFBODM-WJDWOHSUSA-N

Isomeric SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O

SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.